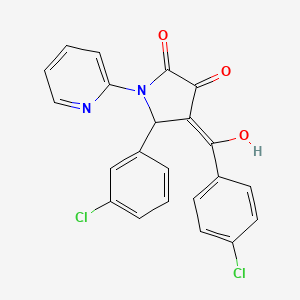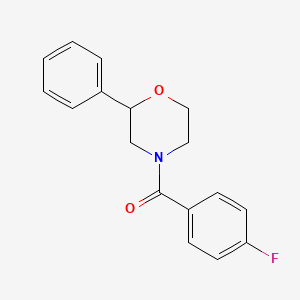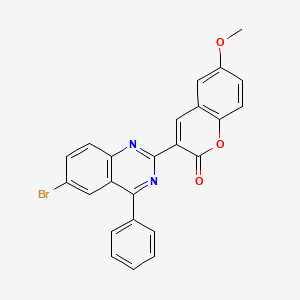![molecular formula C23H29N3O3 B6499556 N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide CAS No. 953941-76-9](/img/structure/B6499556.png)
N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide, commonly referred to as NPMPE, is an organic compound that has been used in scientific research for decades. It is a small molecule that is highly soluble in water and has a variety of applications in both biochemical and physiological studies. NPMPE has been used extensively in laboratory experiments, and has been found to have a wide range of effects on cells and organisms.
Applications De Recherche Scientifique
Chemical Biology and Target Identification
Researchers have used this compound as a chemical probe to identify novel protein targets. By employing affinity-based approaches, they aim to elucidate its binding partners within cellular pathways. Understanding these interactions can lead to insights into biological processes and potential therapeutic targets.
These applications highlight the versatility and promise of N’-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you need further details or have any other queries, feel free to ask!
Propriétés
IUPAC Name |
N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18(19-9-4-2-5-10-19)25-23(28)22(27)24-13-8-14-26-15-16-29-21(17-26)20-11-6-3-7-12-20/h2-7,9-12,18,21H,8,13-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBSNCMTYLGAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6499474.png)
![2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B6499475.png)
![N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide](/img/structure/B6499484.png)
![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B6499492.png)
![4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6499498.png)
![3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499506.png)
![2-methyl-N-(4-{[2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6499517.png)

![4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide](/img/structure/B6499538.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6499544.png)


![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)